![molecular formula C12H19ClN2O2S B1523718 2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine hydrochloride CAS No. 1224170-51-7](/img/structure/B1523718.png)
2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine hydrochloride
Overview
Description
“2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine hydrochloride” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various methods. One common approach is ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring in the molecule contributes to its three-dimensional structure due to the non-planarity of the ring . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .Scientific Research Applications
Antibacterial Applications
Sulfonamides, which include compounds similar to 2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine hydrochloride, have been shown to possess significant antibacterial properties. These compounds can inhibit the growth of bacteria by interfering with their ability to produce folic acid, which is essential for bacterial DNA synthesis and cell division .
Antifungal Applications
In addition to antibacterial properties, sulfonamides also exhibit antifungal activity. They can be used to treat fungal infections by disrupting the synthesis of tetrahydrofolic acid, a form of folic acid that fungi require for nucleic acid and protein synthesis .
Insulin-Releasing Applications
Some sulfonamides have been demonstrated to have insulin-releasing activities, which could be beneficial in the treatment of diabetes. These compounds may stimulate the pancreas to release insulin, thereby helping to regulate blood sugar levels .
Carbonic Anhydrase Inhibitory Applications
Sulfonamides are known carbonic anhydrase inhibitors and are used in medical applications to manage conditions such as glaucoma, epilepsy, and altitude sickness by reducing the production of aqueous humor or managing electrolyte balance .
Hypoglycemic Applications
The hypoglycemic activity of sulfonamides makes them candidates for treating hyperglycemia and type 2 diabetes by lowering blood glucose levels through various mechanisms .
Anesthetic Applications
Sulfonamide compounds have been used as anesthetics due to their ability to induce loss of sensation or consciousness, which can be utilized during surgical procedures .
Anti-Inflammatory Applications
These compounds also show anti-inflammatory properties, making them useful in the treatment of inflammatory diseases by reducing inflammation and relieving pain .
Anticarcinogenic Applications
Research has indicated that sulfonamides may possess anticarcinogenic activities, suggesting potential use in cancer prevention or therapy by inhibiting cancer cell growth or inducing apoptosis .
Future Directions
properties
IUPAC Name |
2-(4-pyrrolidin-1-ylsulfonylphenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S.ClH/c13-8-7-11-3-5-12(6-4-11)17(15,16)14-9-1-2-10-14;/h3-6H,1-2,7-10,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVDJPBHXFTCSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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